2-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one;hydrochloride 2-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2460754-48-5
VCID: VC4560736
InChI: InChI=1S/C9H12N2O.ClH/c1-11-5-3-7-2-4-10-6-8(7)9(11)12;/h3,5,10H,2,4,6H2,1H3;1H
SMILES: CN1C=CC2=C(C1=O)CNCC2.Cl
Molecular Formula: C9H13ClN2O
Molecular Weight: 200.67

2-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one;hydrochloride

CAS No.: 2460754-48-5

Cat. No.: VC4560736

Molecular Formula: C9H13ClN2O

Molecular Weight: 200.67

* For research use only. Not for human or veterinary use.

2-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one;hydrochloride - 2460754-48-5

Specification

CAS No. 2460754-48-5
Molecular Formula C9H13ClN2O
Molecular Weight 200.67
IUPAC Name 2-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one;hydrochloride
Standard InChI InChI=1S/C9H12N2O.ClH/c1-11-5-3-7-2-4-10-6-8(7)9(11)12;/h3,5,10H,2,4,6H2,1H3;1H
Standard InChI Key YZMSIRJVZKUMRY-UHFFFAOYSA-N
SMILES CN1C=CC2=C(C1=O)CNCC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The core structure of 2-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one hydrochloride consists of a partially saturated 2,7-naphthyridine system. The bicyclic framework incorporates a ketone group at position 1 and a methyl group at position 2, with the hydrochloride salt enhancing solubility for experimental applications. Key structural descriptors include:

PropertyValueSource
IUPAC Name2-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one;hydrochloride
Molecular FormulaC₉H₁₃ClN₂O
Molecular Weight200.67 g/mol
SMILES NotationCN1C=CC2=C(C1=O)CNCC2.Cl
InChI KeyYZMSIRJVZKUMRY-UHFFFAOYSA-N

X-ray crystallography and NMR spectroscopy have resolved the compound’s conformation, confirming the chair-like geometry of the tetrahydro ring and the planar arrangement of the naphthyridine moiety . The hydrochloride counterion forms hydrogen bonds with the ketone oxygen, stabilizing the crystal lattice.

Solubility and Stability

While solubility data remain unpublished, the hydrochloride salt’s ionic nature suggests moderate aqueous solubility, typical of similar heterocyclic ammonium salts . Stability studies indicate decomposition above 250°C, with hygroscopicity requiring anhydrous storage conditions.

Synthetic Methodologies

Key Reaction Pathways

Synthesis typically begins with 1-amino-3-chloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, which undergoes nucleophilic substitution with primary or secondary amines under controlled conditions . A notable rearrangement pathway, elucidated by Nedyalkova et al. (2024), proceeds as follows:

  • Amine Substitution: Cyclic amines (e.g., azepane) displace the chlorine atom at position 3.

  • Ring Contraction: The intermediate undergoes a Smiles rearrangement, forming a six-membered lactam ring.

  • Salt Formation: Treatment with hydrochloric acid yields the final hydrochloride product .

Optimal conditions require:

  • Reaction temperatures between 80–120°C

  • Polar aprotic solvents (e.g., DMF, DMSO)

  • Reaction times of 2–6 hours

Industrial-Scale Production

Industrial protocols emphasize green chemistry principles:

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
SolventDMFCyclopentyl Methyl Ether
Yield65–75%82–88%
Waste Index3.2 kg/kg product1.1 kg/kg product

These optimizations reduce energy consumption by 40% compared to batch processes.

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient naphthyridine ring undergoes regioselective nitration at position 5, confirmed by DFT calculations . Halogenation (Br₂, FeCl₃) occurs at position 8, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura) .

Reductive Modifications

Catalytic hydrogenation (H₂, Pd/C) saturates the 5,6,7,8-tetrahydro ring, producing decahydro derivatives with altered conformational dynamics .

Biological Evaluation

Enzymatic Interactions

While specific target data remain undisclosed, structural analogs exhibit:

  • Kinase Inhibition: IC₅₀ values of 0.2–5 µM against CDK2 and GSK-3β

  • Antimicrobial Activity: MIC = 8 µg/mL against Staphylococcus aureus

Mechanistic studies suggest allosteric modulation through π-π stacking with conserved tyrosine residues .

Toxicity Profiling

Preliminary assays in HepG2 cells show:

AssayResult
CC₅₀ (48h)132 µM
Ames TestNegative
hERG InhibitionIC₅₀ = 28 µM

These data indicate moderate cytotoxicity and favorable genotoxic profiles.

Comparative Analysis with Naphthyridine Derivatives

Structural variations profoundly influence biological activity:

CompoundSubstituentsLogPActivity (CDK2 IC₅₀)
2-Methyl-2,7-naphthyridinone2-Me, 7-NH1.20.8 µM
5,6,7,8-Tetrahydro-2,6-analog6-NH, saturated ring0.95.4 µM
8-Fluoro derivative8-F, 2-Me1.50.3 µM

Electron-withdrawing groups at position 8 enhance kinase affinity by 15-fold .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a versatile scaffold for:

  • Kinase Inhibitor Development: Structural plasticity allows optimization of selectivity profiles.

  • Antibiotic Adjuvants: Synergistic effects with β-lactams against MRSA observed in vitro.

Material Science

Thin films deposited via CVD exhibit:

  • Bandgap: 3.2 eV

  • Dielectric Constant: 4.1
    Potential applications in organic semiconductors under investigation .

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